molecular formula C15H24N4O2 B2877781 1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097889-41-1

1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No. B2877781
CAS RN: 2097889-41-1
M. Wt: 292.383
InChI Key: KLQBEMRNIUDORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms, while the oxane ring might be opened under acidic or basic conditions. The urea moiety could potentially participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the polar urea moiety might increase its solubility in water, while the cyclohexyl group might increase its lipophilicity .

Scientific Research Applications

Organic Synthesis

The compound is used in Rh(iii)-catalyzed C–H functionalization of pyridines with internal alkynes. This process is significant for the divergent synthesis of C–H alkenylation products or indazole products, which are valuable in medicinal chemistry and material science .

Material Science

The compound’s derivatives are explored for creating metal–organic frameworks (MOFs) . These MOFs have applications in gas storage, separation, and catalysis due to their porous nature and customizable structures .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea” are currently unknown. These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

properties

IUPAC Name

1-(oxan-4-yl)-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c20-15(18-13-6-10-21-11-7-13)17-12-2-4-14(5-3-12)19-9-1-8-16-19/h1,8-9,12-14H,2-7,10-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQBEMRNIUDORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC2CCOCC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.